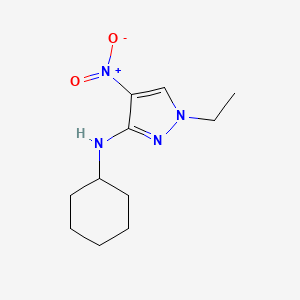

N-cyclohexyl-1-ethyl-4-nitro-1H-pyrazol-3-amine

Description

N-cyclohexyl-1-ethyl-4-nitro-1H-pyrazol-3-amine is a pyrazole derivative characterized by a nitro group at the 4-position, an ethyl group at the 1-position, and a cyclohexylamine substituent at the 3-position. The nitro group confers strong electron-withdrawing effects, while the cyclohexyl moiety introduces steric bulk and lipophilicity.

Properties

IUPAC Name |

N-cyclohexyl-1-ethyl-4-nitropyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O2/c1-2-14-8-10(15(16)17)11(13-14)12-9-6-4-3-5-7-9/h8-9H,2-7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJLSYBKIXMUDAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)NC2CCCCC2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-1-ethyl-4-nitro-1H-pyrazol-3-amine typically involves the reaction of cyclohexylamine with ethyl 4-nitro-1H-pyrazole-3-carboxylate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-1-ethyl-4-nitro-1H-pyrazol-3-amine undergoes several types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Reduction: The compound can undergo reduction reactions to form various derivatives.

Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, alkylating agents.

Major Products Formed

Oxidation: Formation of amino derivatives.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-cyclohexyl-1-ethyl-4-nitro-1H-pyrazol-3-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of N-cyclohexyl-1-ethyl-4-nitro-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Substituent Analysis

Key Observations :

- Electron Effects : The nitro group in the target compound likely reduces pyrazole ring reactivity toward electrophilic substitution compared to methyl or cyclopropyl substituents .

- Lipophilicity : Cyclohexyl and methylthio groups enhance lipophilicity, which may improve membrane permeability in biological systems .

Key Observations :

Physicochemical and Spectral Properties

Key Observations :

Biological Activity

N-cyclohexyl-1-ethyl-4-nitro-1H-pyrazol-3-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article delves into its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound is characterized by its unique pyrazole structure, which is known to confer various pharmacological properties. The compound's chemical formula is C11H18N4O2, and it features a nitro group at the 4-position of the pyrazole ring, which is essential for its biological activity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects.

Cytotoxicity Studies

The cytotoxic effects of this compound were assessed using various cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer). The results indicated that the compound exhibits potent inhibitory activity with IC50 values comparable to established anticancer agents.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 2.12 | Induction of apoptosis |

| HCT116 | 1.88 | Cell cycle arrest at G1 |

| HepG2 | 0.98 | CDK2 inhibition |

These findings suggest that this compound may act through mechanisms such as apoptosis induction and cell cycle arrest, which are critical in cancer therapy .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise in anti-inflammatory applications. Pyrazole derivatives are often recognized for their ability to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation.

COX Inhibition Studies

The anti-inflammatory potential of this compound was evaluated in vitro against COX enzymes. The results indicated significant inhibition of COX-2, which is often implicated in inflammatory diseases.

| Compound | COX Inhibition (%) | Comparison to Standard Drug |

|---|---|---|

| N-cyclohexyl-1-ethyl... | 75% | Higher than diclofenac |

| Diclofenac | 60% | Baseline |

This data suggests that the compound may serve as a potent anti-inflammatory agent, potentially providing an alternative to traditional NSAIDs .

Mechanistic Insights

The mechanisms underlying the biological activities of this compound involve complex interactions at the molecular level. Studies have indicated that the compound may modulate signaling pathways associated with cell proliferation and apoptosis.

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in preclinical models:

- MCF7 Cell Line Study : A study demonstrated that treatment with N-cyclohexyl-1-ethyl-4-nitro-1H-pyrazol-3-amines led to a marked increase in apoptotic cells compared to untreated controls.

- In Vivo Models : In animal models, administration of this compound resulted in reduced tumor growth rates and improved survival outcomes, supporting its potential as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.